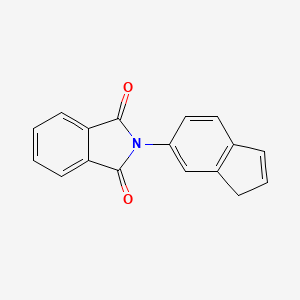

2-(1H-inden-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Description

2-(1H-Inden-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a bicyclic aromatic compound featuring an isoindole-1,3-dione core substituted at the 2-position with a 1H-inden-6-yl group. This structure confers unique electronic and steric properties due to the fused aromatic indenyl system, which may enhance π-π stacking interactions and influence solubility or reactivity compared to aliphatic-substituted analogs.

Properties

Molecular Formula |

C17H11NO2 |

|---|---|

Molecular Weight |

261.27 g/mol |

IUPAC Name |

2-(3H-inden-5-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C17H11NO2/c19-16-14-6-1-2-7-15(14)17(20)18(16)13-9-8-11-4-3-5-12(11)10-13/h1-4,6-10H,5H2 |

InChI Key |

OSTDSUYSLBEQGU-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C1C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-inden-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of indene derivatives with isoindole-dione precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the indene derivative is reacted with an isoindole-dione in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-inden-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the isoindole-dione moiety to isoindoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene or isoindole-dione rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce isoindoline derivatives.

Scientific Research Applications

2-(1H-inden-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-(1H-inden-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity and Applications

- The indenyl group in the target compound likely improves aromatic stacking interactions, making it suitable for applications requiring molecular recognition (e.g., sensor development). In contrast, the sulfanylhexyl substituent in CAS 85847-47-8 introduces a thiol group, enabling disulfide bond formation or gold-surface immobilization .

- N,N'-Ethylenediphthalimide (CAS 607-26-1) demonstrates how dimerization via an ethylene bridge increases molecular weight and rigidity, which is advantageous in high-performance polymers .

Analytical Characterization Structural elucidation of these compounds often employs high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, as seen in the analysis of cathinone derivatives with indenyl backbones . X-ray crystallography (using software like SHELXL and ORTEP-3) is critical for confirming bond lengths and angles, particularly for aromatic systems like the indenyl-substituted isoindole-dione .

Purity and Synthetic Considerations

- While the target compound’s purity is unspecified, analogs like 2-(2-oxopropyl)-isoindole-dione are reported at 95% purity , highlighting the importance of purification in optimizing reactivity for downstream applications .

Biological Activity

The compound 2-(1H-inden-6-yl)-2,3-dihydro-1H-isoindole-1,3-dione belongs to a class of isoindole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure contains an isoindole moiety which is known for its significant role in various biological activities.

Biological Activity Overview

Research has indicated that isoindole derivatives exhibit a range of biological activities including anti-inflammatory, analgesic, and neuroprotective effects. The specific compound has shown promising results in several studies:

1. Cyclooxygenase Inhibition

A significant study focused on the cyclooxygenase (COX) inhibitory activity of isoindole derivatives. The results demonstrated that several compounds in this class exhibited strong inhibition of COX enzymes, particularly COX-2. The affinity ratio COX-2/COX-1 was calculated for these compounds, revealing that some derivatives had greater selectivity compared to the reference drug meloxicam .

2. Oxidative Stress Scavenging

The compound also displayed antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial for protecting cells from oxidative damage .

3. Cytotoxicity Studies

In vitro cytotoxicity tests indicated that the newly synthesized phthalimide derivatives showed no cytotoxic effects within the tested concentration range (10–90 µM). This suggests a favorable safety profile for further development .

The mechanisms underlying the biological activities of this compound involve interaction with various molecular targets:

- Cyclooxygenase Pathway : The inhibition of COX enzymes leads to reduced production of pro-inflammatory prostaglandins.

- Antioxidant Mechanism : The ability to scavenge ROS and RNS contributes to its protective effects against oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the pharmacological potential of isoindole derivatives:

Case Study 1: COX Inhibition

In a comparative study of various isoindole derivatives, it was found that certain compounds exhibited superior COX inhibitory activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs). The study utilized molecular docking techniques to elucidate binding interactions within the active site of COX enzymes .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of isoindole derivatives in models of neurodegeneration. The results indicated that these compounds could mitigate neuronal cell death and inflammation, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.